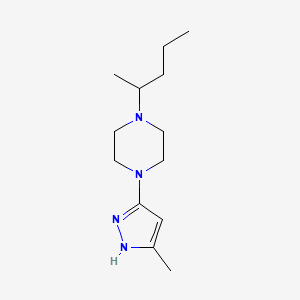
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine is a heterocyclic compound that features a pyrazole ring and a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyrazole and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Pyrazole and Piperazine Rings: The final step involves coupling the pyrazole and piperazine rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in research to study its effects on cellular processes and its potential as a biochemical tool.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine: This compound also contains a pyrazole ring and exhibits similar biological activities.
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone: Another compound with a pyrazole ring, known for its anticancer properties.
Uniqueness
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine is unique due to the presence of both pyrazole and piperazine rings, which may confer a broader range of biological activities compared to compounds with only one of these rings. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)-4-pentan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-4-5-12(3)16-6-8-17(9-7-16)13-10-11(2)14-15-13/h10,12H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBKYLHKYAJIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CCN(CC1)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
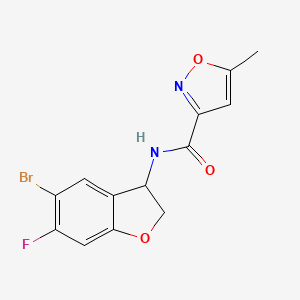
![1-Methyl-4-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]sulfonylpiperazine](/img/structure/B6708639.png)
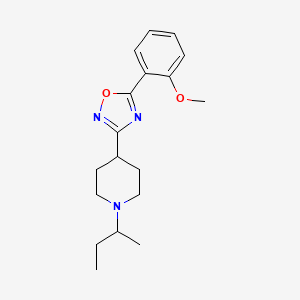
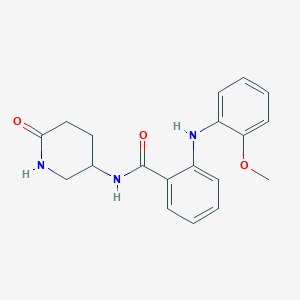
![2-methoxy-6-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyridine-4-carboxamide](/img/structure/B6708674.png)
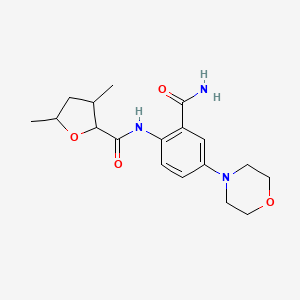
![N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6708691.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708703.png)
![[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B6708705.png)
![methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6708709.png)
![2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B6708720.png)
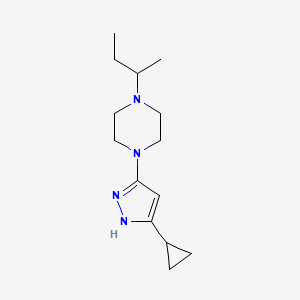
![2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide](/img/structure/B6708738.png)
![N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide](/img/structure/B6708746.png)
